

# 4-Aminobutan-2-one chemical structure and properties

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## Compound of Interest

Compound Name: 4-Aminobutan-2-one

Cat. No.: B1611400

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## An In-depth Technical Guide to 4-Aminobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Aminobutan-2-one** is a bifunctional organic compound featuring both a primary amine and a ketone functional group. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a potential building block in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies related to **4-aminobutan-2-one**. Spectroscopic data are summarized, and a representative synthetic workflow is visualized. It is important to note that while the chemical properties and synthesis of **4-aminobutan-2-one** are documented to some extent, there is a significant lack of publicly available information regarding its specific biological activities and associated signaling pathways. This guide aims to consolidate the existing knowledge and highlight areas for future research.

### Chemical Structure and Identification

**4-Aminobutan-2-one**, with the chemical formula  $C_4H_9NO$ , possesses a four-carbon backbone. A carbonyl group is located at the second position (C2), and a primary amino group is attached

to the fourth position (C4).

Caption: Chemical structure of **4-Aminobutan-2-one**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-aminobutan-2-one[1]
CAS Number	23645-04-7[1]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO[1][2]
SMILES	CC(=O)CCN[1]
InChI	InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3[1]

## Physicochemical Properties

The physicochemical properties of **4-aminobutan-2-one** and its hydrochloride salt are summarized below. It is often handled as the more stable hydrochloride salt.

Table 2: Physicochemical Properties of **4-Aminobutan-2-one**

Property	Value	Source
Molecular Weight	87.12 g/mol	[1]
Appearance	Colorless liquid or white crystal	[2]
Boiling Point	~219-221 °C	[2]
Density	~0.945 g/mL	[2]
Solubility	Soluble in water, alcohol, and ether	[2]
pKa (predicted)	8.80 ± 0.10	

Table 3: Physicochemical Properties of **4-Aminobutan-2-one** Hydrochloride

Property	Value	Source
CAS Number	92901-20-7	[3]
Molecular Formula	C <sub>4</sub> H <sub>10</sub> ClNO	[3][4]
Molecular Weight	123.58 g/mol	[3][4]
Appearance	Solid	[4]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-aminobutan-2-one**. The following tables summarize the available spectroscopic data.

Table 4: <sup>13</sup>C NMR Chemical Shifts for **4-Aminobutan-2-one** Hydrochloride (in DMSO-d<sub>6</sub>)

Carbon Atom	Chemical Shift (ppm)
C=O	~205-210
CH <sub>2</sub> (adjacent to C=O)	~45-50
CH <sub>2</sub> (adjacent to NH <sub>3</sub> <sup>+</sup> )	~35-40
CH <sub>3</sub>	~25-30

Note: Specific peak assignments are based on typical chemical shifts for similar functional groups and may require experimental verification.[5][6]

Table 5: Infrared (IR) Spectroscopy Data (predicted)

Functional Group	Wavenumber (cm <sup>-1</sup> )
N-H stretch (amine)	3300-3500
C-H stretch (alkane)	2850-3000
C=O stretch (ketone)	1705-1725
N-H bend (amine)	1590-1650

Table 6: Mass Spectrometry Data (predicted)

Fragment	m/z
[M] <sup>+</sup>	87
[M-CH <sub>3</sub> ] <sup>+</sup>	72
[M-C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>	43
[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>	30

Note: Fragmentation patterns are predicted based on the structure and may vary depending on the ionization method.

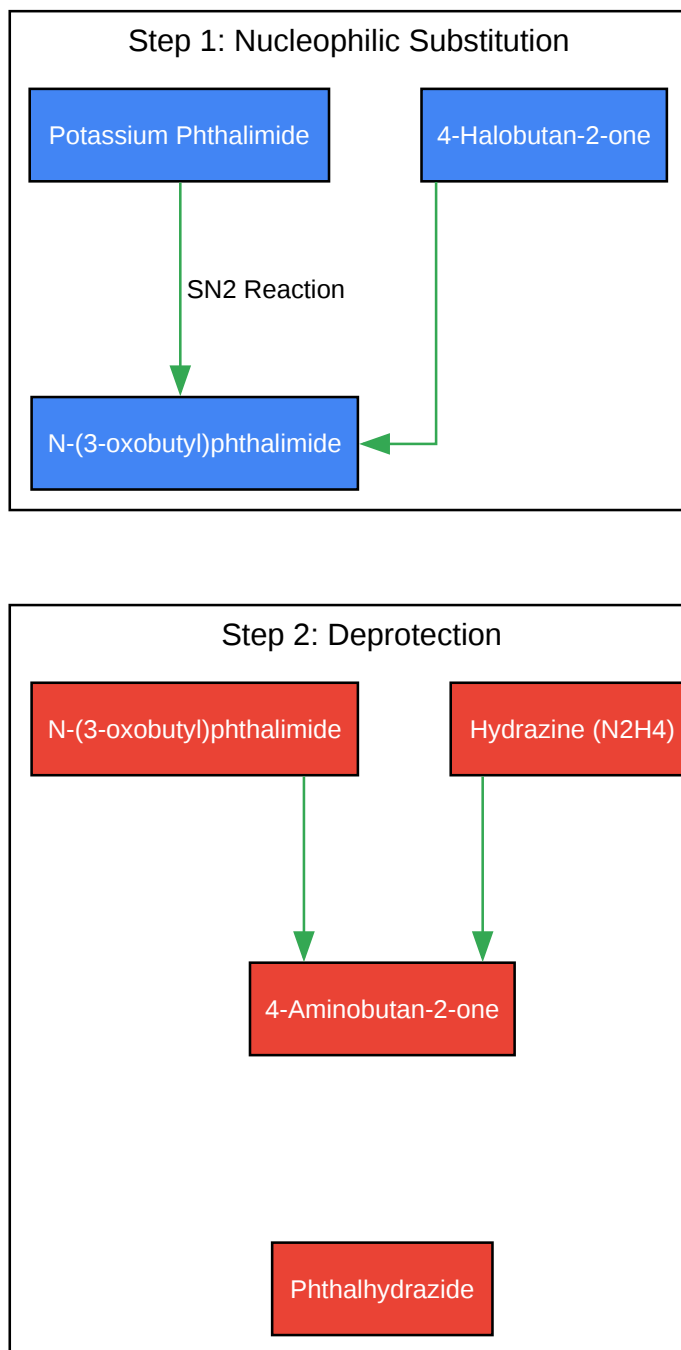
## Synthesis of 4-Aminobutan-2-one

Several synthetic routes to **4-aminobutan-2-one** can be envisaged, leveraging common organic reactions. A plausible and frequently referenced general method is the amination of a suitable precursor.

### General Synthetic Workflow

A common conceptual pathway for the synthesis of primary amines is the Gabriel synthesis, which avoids over-alkylation. This method involves the use of potassium phthalimide to introduce a protected amino group, followed by deprotection.

## Conceptual Gabriel Synthesis of 4-Aminobutan-2-one

[Click to download full resolution via product page](#)Caption: A conceptual workflow for the Gabriel synthesis of **4-aminobutan-2-one**.

## Experimental Protocols (General Considerations)

Detailed, validated experimental protocols for the synthesis of **4-aminobutan-2-one** are not extensively reported in readily accessible literature. However, a general procedure based on the Gabriel synthesis would involve the following steps:

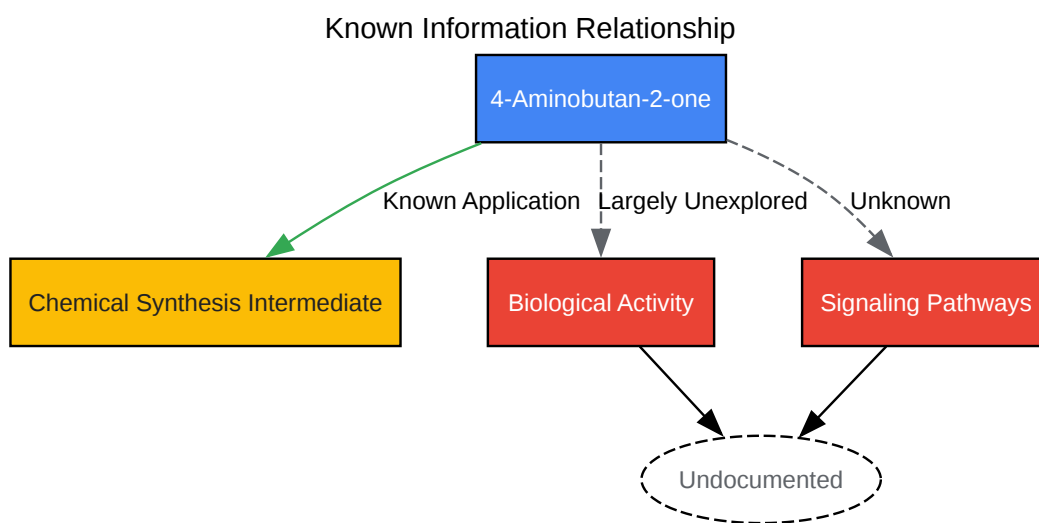
- **Alkylation:** Potassium phthalimide is reacted with a 4-halobutan-2-one (e.g., 4-bromobutan-2-one or 4-chlorobutan-2-one) in a suitable polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic substitution.
- **Work-up and Isolation of Intermediate:** After the reaction is complete, the mixture is cooled and poured into water to precipitate the N-(3-oxobutyl)phthalimide. The solid is collected by filtration and washed.
- **Deprotection (Hydrazinolysis):** The isolated N-(3-oxobutyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol. The mixture is refluxed to cleave the phthalimide group.
- **Final Product Isolation:** After deprotection, the reaction mixture is acidified to precipitate the phthalhydrazide byproduct, which is removed by filtration. The filtrate containing the hydrochloride salt of **4-aminobutan-2-one** is then concentrated. The free base can be obtained by neutralization and extraction.

Note: This is a generalized protocol and requires optimization of reaction conditions, such as temperature, reaction time, and purification methods.

## Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a significant lack of published research on the specific biological activities of **4-aminobutan-2-one**. While its structural similarity to neurotransmitters like gamma-aminobutyric acid (GABA) might suggest potential neurological activity, there is currently no direct evidence to support this. The primary documented application of this compound is as an intermediate in chemical synthesis.[2]

Due to the absence of studies on its biological effects, there are no described signaling pathways or mechanisms of action associated with **4-aminobutan-2-one**.



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Caption: Logical relationship of current knowledge on **4-aminobutan-2-one**.

## Conclusion and Future Directions

**4-Aminobutan-2-one** is a readily characterizable small molecule with established utility as a synthetic intermediate. Its physicochemical properties are reasonably well-documented, particularly for its hydrochloride salt. However, there is a clear gap in the scientific literature concerning its biological activity, pharmacological profile, and mechanism of action.

For researchers and professionals in drug development, this presents an opportunity. The bifunctional nature of **4-aminobutan-2-one** makes it an attractive scaffold for the synthesis of novel compound libraries for screening against various biological targets. Future research should focus on:

- Exploration of Biological Activity: Screening of **4-aminobutan-2-one** and its derivatives for activity in various assays, particularly in neuroscience, given its structural relationship to GABA.

- Development of Optimized Synthetic Protocols: Publication of detailed and robust synthetic procedures to improve accessibility for the research community.
- Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a range of analogues to explore how structural modifications impact any identified biological activity.

In summary, while **4-aminobutan-2-one** is currently valued for its role in chemical synthesis, its potential as a pharmacologically active agent remains an open and intriguing area for future investigation.

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